8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine
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Overview
Description
8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 3rd, 5th positions, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-aminopyrimidine with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
- 3-Bromo-5,7-dichloroimidazo[1,2-c]pyrimidine
- 8-Bromo-5-chloro-imidazo[1,2-c]pyrimidine-2-carbonitrile
- 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
Comparison: Compared to similar compounds, 8-Bromo-3,5-dichloroimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms at specific positions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C6H2BrCl2N3 |
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Molecular Weight |
266.91 g/mol |
IUPAC Name |
8-bromo-3,5-dichloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-11-6(9)12-4(8)2-10-5(3)12/h1-2H |
InChI Key |
FVKIELTVIYOJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C(=N1)Cl)Cl)Br |
Origin of Product |
United States |
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